molecular formula C10H14ClNO B3394431 (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride CAS No. 140408-84-0

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride

Cat. No. B3394431
M. Wt: 199.68 g/mol
InChI Key: JPCUWZKJLULNGE-PPHPATTJSA-N
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Description

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride, also known as THIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. THIQ is a chiral compound, meaning that it has two mirror-image forms, and the (S) form has been found to have unique properties that make it a valuable tool in various research fields.

Mechanism Of Action

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride acts as an agonist for the mu-opioid receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, which results in analgesia and other effects. (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride has been found to have a higher affinity for the mu-opioid receptor compared to other opioid agonists, such as morphine and fentanyl.

Biochemical And Physiological Effects

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride has been shown to have potent analgesic effects in animal models, and it has also been found to have potential anti-inflammatory and neuroprotective properties. (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride has been studied for its effects on various physiological systems, including the cardiovascular, respiratory, and gastrointestinal systems. It has been found to have minimal effects on these systems at therapeutic doses, but higher doses can lead to adverse effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride is its high selectivity for the mu-opioid receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride is also relatively easy to synthesize and can be obtained in high purity. However, (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride has some limitations, including its potential for abuse and addiction, which can make it difficult to use in certain research settings.

Future Directions

There are several potential future directions for research on (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride, including the development of new analogs with improved selectivity and potency for the mu-opioid receptor. (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride could also be studied for its potential therapeutic applications in the treatment of other conditions, such as depression and anxiety. Additionally, (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride could be used as a tool for studying the role of the mu-opioid receptor in addiction and other neurological disorders.

Scientific Research Applications

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent and selective agonist for the mu-opioid receptor, which plays a crucial role in pain modulation and addiction. (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride has also been shown to have potential therapeutic applications in the treatment of opioid addiction, as it can reduce the severity of withdrawal symptoms and decrease drug-seeking behavior.

properties

IUPAC Name

[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-7-10-5-8-3-1-2-4-9(8)6-11-10;/h1-4,10-12H,5-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCUWZKJLULNGE-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride

CAS RN

140408-84-0
Record name 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140408-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride
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(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride
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(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride
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